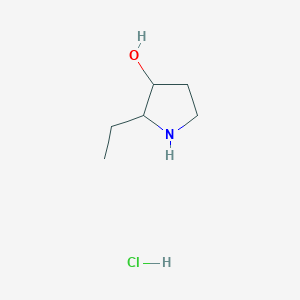
2-Ethyl-3-pyrrolidinol hydrochloride
Overview
Description
2-Ethyl-3-pyrrolidinol hydrochloride (EPH) is an organic compound that belongs to the class of pyrrolidinols. It is a white, crystalline solid and has a molecular weight of 197.67 g/mol. It is a chiral compound, with two enantiomers, (R)-EPH and (S)-EPH. It is mainly used as a precursor for the synthesis of various pharmaceuticals, such as antibiotics, analgesics, and anti-inflammatory drugs. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of fine chemicals.
Scientific Research Applications
Synthesis and Crystal Structures of Hybrid Organotellurium Ligands and Their Complexes : A study by Singh et al. (2003) demonstrates the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride, where 2-choroethyl pyrrolidine hydrochloride is a key intermediate. These compounds have applications in the development of metal complexes with potential uses in catalysis and materials science (Singh et al., 2003).
Synthesis of Functionalized Tetrahydropyridines : Zhu et al. (2003) describe the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using a phosphine-catalyzed [4 + 2] annulation. These compounds, derived from reactions involving pyrrolidine derivatives, have potential applications in organic synthesis and drug development (Zhu et al., 2003).
Antifungal Activities of Schiff Bases : Rajendran and Karvembu (2002) investigated the synthesis of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones and their antifungal activities. This research suggests potential applications of pyrrolidine derivatives in the development of new antifungal agents (Rajendran & Karvembu, 2002).
Aldosterone Synthase Inhibition : Lucas et al. (2011) explored pyridine substituted 3,4-dihydro-1H-quinolin-2-ones as aldosterone synthase inhibitors, a target for the treatment of hyperaldosteronism and heart diseases. The study highlights the potential use of pyrrolidine derivatives in therapeutic applications (Lucas et al., 2011).
Ligand-Free Cu-Catalyzed Synthesis : A study by Yu et al. (2016) presents a ligand-free Cu-catalyzed cycloaddition for synthesizing pyrrolo[1,2-a]quinolines. This method, involving pyrrolidine derivatives, could be significant in organic synthesis and material science applications (Yu et al., 2016).
Reactivity Study of Heterocycle Based Molecules : Murthy et al. (2017) synthesized and characterized 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, illustrating the potential of pyrrolidine derivatives in the development of new heterocyclic compounds for various applications (Murthy et al., 2017).
Generation and Hydroxyalkylation of Carbanions : Zheng et al. (2005) explored the generation of N,O-diprotected 3-pyrrolidinol 2-carbanions and their reactions with ketones and aldehydes. This study indicates the utility of pyrrolidine derivatives in synthetic organic chemistry (Zheng et al., 2005).
Synthesis and Antioxidant Activity of Stilbazolic Resveratrol Analogs : Semenov et al. (2020) investigated the synthesis of resveratrol structural analogs containing the 3-pyridinol fragment, demonstrating the potential of pyrrolidine derivatives in the development of antioxidants and pharmaceuticals (Semenov et al., 2020).
Safety And Hazards
The safety data sheet for ®-3-Pyrrolidinol hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyrrolidine alkaloids, which are related to 2-Ethyl-3-pyrrolidinol hydrochloride, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . This suggests potential future directions for the study and application of 2-Ethyl-3-pyrrolidinol hydrochloride.
properties
IUPAC Name |
2-ethylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-pyrrolidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






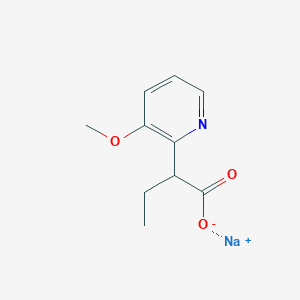

![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)

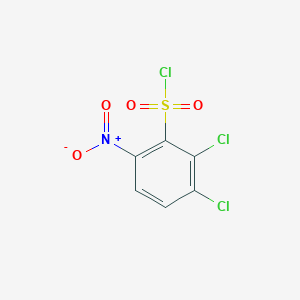

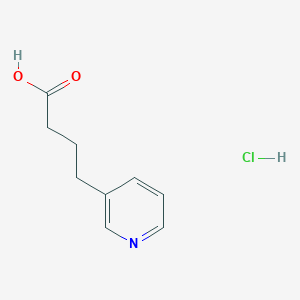
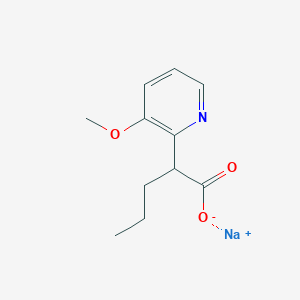
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)

